
2-Hydroxypropane-1,2,3-tricarboxylate;piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid is a tricarboxylic acid that plays a crucial role in the citric acid cycle, a key metabolic pathway in all aerobic organisms . Piperazine is an organic compound that is commonly used in the pharmaceutical industry as an anthelmintic to treat parasitic worm infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with various alcohols. For example, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate can be synthesized from citric acid and diethylene glycol . The reaction typically requires a catalyst and is conducted at elevated temperatures ranging from 150°C to 220°C .
Industrial Production Methods: Industrial production of citric acid, a key component of the compound, is primarily achieved through fermentation processes using Aspergillus niger. The fermentation process involves the conversion of sugars into citric acid, which is then purified and crystallized .
化学反応の分析
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a chelating agent, forming complexes with metal ions. The compound can also undergo esterification and etherification reactions .
Common Reagents and Conditions: Common reagents used in reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the presence of catalysts .
Major Products Formed: Major products formed from reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include various esters and ethers, as well as metal complexes. These products have applications in different fields, including pharmaceuticals and materials science .
科学的研究の応用
2-Hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a precursor for the synthesis of various compounds. In biology, it plays a role in metabolic pathways and is used in studies related to cellular respiration . In medicine, citric acid derivatives are used in pharmaceuticals for their buffering and chelating properties . In industry, the compound is used in the production of biodegradable polymers and as an additive in food and beverages .
作用機序
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and participate in metabolic pathways. Citric acid, a component of the compound, is an intermediate in the citric acid cycle, where it binds to aconitase and undergoes isomerization to isocitric acid . Piperazine, on the other hand, acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host .
類似化合物との比較
Similar Compounds: Similar compounds to 2-hydroxypropane-1,2,3-tricarboxylate include isocitric acid, aconitic acid, and trimesic acid. These compounds share the tricarboxylic acid functional group and have similar chemical properties .
Uniqueness: What sets 2-hydroxypropane-1,2,3-tricarboxylate apart from similar compounds is its combination with piperazine, which imparts unique pharmacological properties. This combination allows the compound to be used in a broader range of applications, from pharmaceuticals to industrial processes .
特性
分子式 |
C10H15N2O7-3 |
|---|---|
分子量 |
275.24 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylate;piperazine |
InChI |
InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2/p-3 |
InChIキー |
SWDXALWLRYIJHK-UHFFFAOYSA-K |
正規SMILES |
C1CNCCN1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


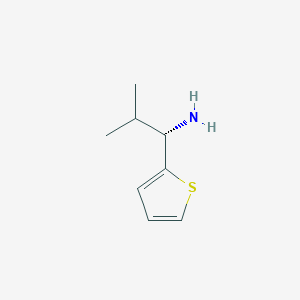
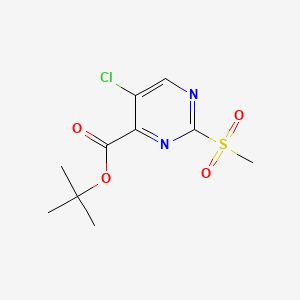
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
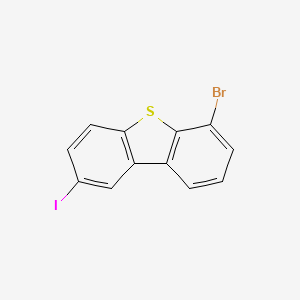
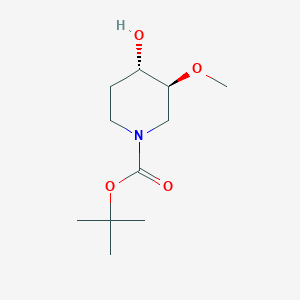
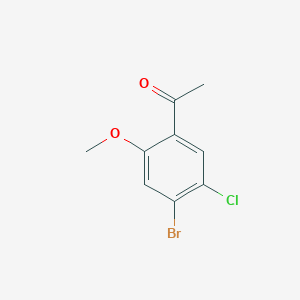
![(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13904323.png)
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)

![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)

